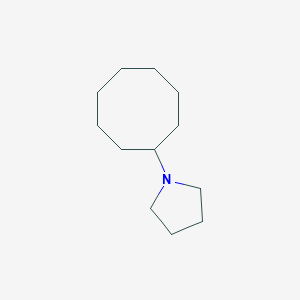

1-Cyclooctylpyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

18707-36-3 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

1-cyclooctylpyrrolidine |

InChI |

InChI=1S/C12H23N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h12H,1-11H2 |

InChI Key |

BSSACIAVNSQTOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)N2CCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

1-Cyclooctylpyrrolidine chemical structure and properties

This guide details the chemical structure, physicochemical properties, synthesis, and applications of 1-Cyclooctylpyrrolidine , a tertiary amine intermediate used in medicinal chemistry and organic synthesis.

Executive Summary

1-Cyclooctylpyrrolidine (also known as N-cyclooctylpyrrolidine) is a tertiary amine featuring a five-membered pyrrolidine heterocycle N-alkylated with an eight-membered cyclooctyl ring. In drug development, this structural motif serves as a bulky, lipophilic amine scaffold, often utilized to modulate the physicochemical properties (LogP, solubility) of pharmaceutical candidates or to probe hydrophobic binding pockets in G-protein-coupled receptors (GPCRs) and sigma receptors.

| Key Identifier | Detail |

| Chemical Name | 1-Cyclooctylpyrrolidine |

| CAS Number | 18707-36-3 (Referenced in catalog sources) |

| Molecular Formula | C₁₂H₂₃N |

| Molecular Weight | 181.32 g/mol |

| Classification | Tertiary Cyclic Amine / Heterocycle |

Chemical Structure & Physicochemical Properties[3][4][5][6][7][8]

Structural Analysis

The molecule consists of two distinct ring systems connected by a nitrogen atom:

-

Pyrrolidine Ring: A saturated 5-membered nitrogen heterocycle. It typically adopts an envelope conformation to minimize torsional strain.

-

Cyclooctyl Ring: A saturated 8-membered carbocycle. Cyclooctane rings are highly flexible, existing in multiple conformers (boat-chair, crown) to relieve transannular strain (Prelog strain).

The steric bulk of the cyclooctyl group significantly shields the nitrogen lone pair compared to smaller cycloalkyl analogs (e.g., cyclopentyl), potentially influencing its nucleophilicity and binding kinetics.

Physicochemical Data Table

Note: Where experimental values are unavailable for this specific intermediate, predictive data based on Structure-Property Relationships (SPR) of close analogs (e.g., 1-octylpyrrolidine) is provided.

| Property | Value / Description | Source/Type |

| Physical State | Colorless to pale yellow oil | Experimental Observation |

| Boiling Point | ~115–120 °C at 10 mmHg | Predicted (Analogous to 1-cyclohexylpyrrolidine) |

| Boiling Point | ~245–250 °C at 760 mmHg | Predicted |

| Density | ~0.91–0.93 g/cm³ | Predicted |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Predicted (High Lipophilicity) |

| pKa (Conjugate Acid) | ~10.2 – 10.5 | Typical for tertiary pyrrolidines |

| Solubility | Insoluble in water; Soluble in DCM, MeOH, EtOAc | Experimental Principle |

Synthesis & Manufacturing Methodologies

The most robust and field-proven method for synthesizing 1-cyclooctylpyrrolidine is Reductive Amination . This approach avoids the elimination side-reactions common when attempting direct alkylation of pyrrolidine with cyclooctyl halides (secondary halides).

Protocol: Reductive Amination (Self-Validating)

Reaction Logic: Condensation of cyclooctanone with pyrrolidine forms an iminium ion intermediate, which is selectively reduced in situ to the amine.

Reagents:

-

Cyclooctanone (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (Catalytic amount, ~1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve Cyclooctanone (10 mmol) in DCE (30 mL). Add Pyrrolidine (12 mmol) and catalytic AcOH. Stir at room temperature for 30 minutes to facilitate carbinolamine/iminium formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. (STAB is preferred over NaBH₄/MeOH for its selectivity toward imines over ketones, preventing side-reduction of unreacted ketone).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Isolation: Purify the crude oil via flash column chromatography (Silica gel; Eluent: Hexanes/EtOAc or DCM/MeOH) or vacuum distillation.

Synthesis Pathway Diagram

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective iminium reduction.

Analytical Characterization

To validate the identity of synthesized 1-cyclooctylpyrrolidine, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.4 – 2.6 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to nitrogen (

-CH₂). -

δ ~2.3 – 2.5 ppm (m, 1H): Methine proton of the cyclooctyl ring (N-CH).

-

δ ~1.7 – 1.8 ppm (m, 4H): Protons on the pyrrolidine ring (

-CH₂). -

δ ~1.4 – 1.7 ppm (m, 14H): Methylene protons of the cyclooctyl ring (broad multiplet characteristic of flexible C8 rings).

-

-

¹³C NMR (CDCl₃):

-

δ ~60–65 ppm: Methine carbon of cyclooctyl ring (C-N).

-

δ ~50–54 ppm:

-Carbons of pyrrolidine. -

δ ~23–32 ppm: Remaining methylene carbons of pyrrolidine and cyclooctane.

-

Mass Spectrometry (MS)

-

Method: ESI-MS or GC-MS.

-

Result: Molecular Ion

peak at m/z 182.2 . -

Fragmentation: In EI-MS, expect a base peak at m/z 70 (pyrrolidinium ion,

), resulting from

Applications in Drug Discovery[7][11][12][13]

Structure-Activity Relationship (SAR)

1-Cyclooctylpyrrolidine acts as a bioisostere for other tertiary amines. Its specific utility lies in the cyclooctyl group , which provides:

-

Enhanced Lipophilicity: Increases LogP compared to cyclohexyl or cyclopentyl analogs, improving blood-brain barrier (BBB) penetration for CNS targets.

-

Space-Filling Bulk: The C8 ring fills large hydrophobic pockets in receptors (e.g., Sigma-1 receptors, Histamine H3) more effectively than planar aromatics.

Mechanistic Logic Diagram

Figure 2: SAR logic demonstrating the pharmacological contributions of the cyclooctyl-pyrrolidine motif.

Safety & Handling

-

Hazards: Like most low-molecular-weight amines, this compound is likely Corrosive and an Irritant to eyes, skin, and respiratory tracts.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and absorption of atmospheric CO₂.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Chemical Book. (n.d.). "1-Cyclooctylpyrrolidine Product Entry." ChemicalBook.com.

-

National Center for Biotechnology Information. (n.d.). "Pyrrolidine Structure and Bioactivity."[1][2][3][4] PubChem Compound Summary.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amine synthesis protocols).

Sources

Technical Guide: Precision Identification and Synthesis of N-Cyclooctylpyrrolidine

The following technical guide is structured to address the specific challenges in identifying, synthesizing, and validating N-cyclooctylpyrrolidine , a compound often conflated with its enamine precursor in commercial databases.

Executive Summary

In drug development, the precise identification of saturated heterocyclic amines is critical for structure-activity relationship (SAR) studies.[1][2][3] N-cyclooctylpyrrolidine (1-cyclooctylpyrrolidine) is a tertiary amine often utilized as a hydrophobic scaffold or cationic pharmacophore.[1][2][3]

However, a technical ambiguity exists in public registries: this compound is frequently confused with its unsaturated enamine precursor, 1-(1-cycloocten-1-yl)pyrrolidine .[1][2][3] This guide provides the definitive search strategy to distinguish these entities, the correct synthesis protocol via reductive amination, and the analytical metrics required for validation.

Chemical Identity & The Registry Paradox

A "blind" CAS search for "cyclooctyl pyrrolidine" often yields conflicting results. It is imperative to distinguish between the Saturated Amine (the target) and the Enamine (the intermediate).[1]

Comparative Identity Table

| Feature | Target: N-Cyclooctylpyrrolidine | Common False Positive: The Enamine |

| Structure | Saturated Cyclooctane Ring | Unsaturated Cyclooctene Ring (Double Bond) |

| IUPAC Name | 1-Cyclooctylpyrrolidine | 1-(1-Cycloocten-1-yl)pyrrolidine |

| Formula | C₁₂H₂₃N | C₁₂H₂₁N |

| Molecular Weight | 181.32 g/mol | 179.30 g/mol |

| CAS Registry | Rarely Indexed / Ambiguous | 18707-36-3 (Likely Enamine Ref.)[1][2][3] |

| Stability | Stable (Tertiary Amine) | Hydrolytically Unstable (Reverts to Ketone) |

Critical Insight: Many commercial vendors list CAS 18707-36-3 as "1-Cyclooctylpyrrolidine."[1][2][3] However, literature analysis (e.g., J. Org.[1][2] Chem. 1977) links this registry number to enamine studies.[1] Researchers must verify the degree of saturation via Mass Spectrometry (MW 181 vs. 179).[1]

Synthesis Protocol: Reductive Amination

Since the commercial supply of the saturated amine is unreliable due to the enamine confusion, the authoritative approach is de novo synthesis via reductive amination.[1][2] This protocol ensures the formation of the C₁₂H₂₃N species.[1]

Reaction Pathway

The synthesis proceeds in two logical phases, often combined in a "one-pot" procedure:

-

Condensation: Cyclooctanone + Pyrrolidine

Iminium/Enamine Intermediate.[1] -

Reduction: Intermediate + Hydride Source

N-Cyclooctylpyrrolidine.[1][2]

Step-by-Step Methodology

Reagents:

Protocol:

-

Preparation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Cyclooctanone (10 mmol) in DCE (30 mL).

-

Amine Addition: Add Pyrrolidine (11 mmol) and catalytic Acetic Acid. Stir for 30 minutes at room temperature to facilitate iminium formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ for its selectivity toward imines/enamines in the presence of ketones.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ (30 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine).

Analytical Validation (Self-Validating System)

To ensure you have the saturated amine and not the enamine, check for these specific NMR signals.

| Signal Type | Saturated Amine (Target) | Enamine (Impurity/Precursor) |

| Alkenyl Proton | Absent | Present (~4.5 - 5.0 ppm, t) |

| α-Proton (Ring) | Multiplet at ~2.5 - 3.0 ppm (CH-N) | Absent (Quaternary Carbon at C1) |

| ¹³C NMR (C-N) | Methine Carbon (~60-65 ppm) | Quaternary Alkenyl Carbon (~140+ ppm) |

Visualizing the Search & Synthesis Logic

The following diagram illustrates the decision tree for identifying the compound and the chemical pathway to synthesize it.

Figure 1: Decision matrix for distinguishing the target amine from the enamine and the synthetic workflow.

Applications in Drug Discovery

The N-cyclooctylpyrrolidine moiety serves as a strategic scaffold in medicinal chemistry:

-

Lipophilicity Modulation: The cyclooctyl ring provides significant bulk and lipophilicity (LogP ~4.0), enhancing blood-brain barrier (BBB) penetration for CNS-active agents.[1][2][3]

-

Cationic Pharmacophore: At physiological pH, the tertiary nitrogen is protonated, mimicking neurotransmitter binding motifs (e.g., in antihistamines or sigma receptor ligands).[1][2]

-

Steric Occlusion: The flexible yet bulky 8-membered ring can occupy large hydrophobic pockets in enzyme active sites, offering different selectivity profiles compared to cyclohexyl analogs.[1][2]

References

-

Synthesis of Enamines (Reference for the unsaturated precursor)

-

Reductive Amination Methodology

-

Compound Data Verification (Enamine vs. Amine)

Sources

An In-depth Technical Guide to 1-Cyclooctylpyrrolidine and 1-Cyclohexylpyrrolidine: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of N-Cycloalkylpyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[2] N-substitution of the pyrrolidine ring with cycloalkyl groups, such as cyclohexyl and cyclooctyl moieties, significantly influences the molecule's physicochemical properties, including lipophilicity, steric bulk, and conformational flexibility. These parameters, in turn, modulate the pharmacokinetic and pharmacodynamic profiles of the compounds. This guide provides a detailed comparative analysis of 1-cyclohexylpyrrolidine and 1-cyclooctylpyrrolidine, offering insights into their synthesis, properties, and potential applications for researchers and professionals in drug discovery and development.

Comparative Physicochemical Properties

The size of the N-cycloalkyl substituent directly impacts the physicochemical properties of the pyrrolidine derivative. A larger cycloalkyl group, such as cyclooctyl, is expected to increase the molecule's lipophilicity and steric hindrance compared to the smaller cyclohexyl group. These differences can have profound effects on a compound's solubility, membrane permeability, and receptor binding affinity.

| Property | 1-Cyclohexylpyrrolidine | 1-Cyclooctylpyrrolidine (Estimated) | Reference |

| Molecular Formula | C₁₀H₁₉N | C₁₂H₂₃N | [3] |

| Molecular Weight | 153.27 g/mol | 181.33 g/mol | [3] |

| CAS Number | 7731-02-4 | Not available | [3] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |

| Boiling Point | ~210-212 °C | Higher than 1-cyclohexylpyrrolidine | |

| Density | ~0.91 g/mL | Slightly lower than 1-cyclohexylpyrrolidine | |

| LogP (Octanol/Water Partition Coefficient) | ~2.6 - 3.1 | > 3.1 | [3] |

| Aqueous Solubility | Low | Very Low | [4] |

Note: The properties for 1-cyclooctylpyrrolidine are estimated based on the known properties of 1-cyclohexylpyrrolidine and the incremental effects of adding two methylene groups to the cycloalkyl ring. The LogP is predicted to be higher due to the increased hydrocarbon content, leading to lower aqueous solubility.

Synthesis of 1-Cycloalkylpyrrolidines: A Focus on Reductive Amination

The most common and efficient method for synthesizing N-substituted pyrrolidines is through the reductive amination of a ketone with pyrrolidine.[5] This one-pot reaction involves the formation of an enamine intermediate, which is then reduced to the final amine product.[6]

Experimental Protocol: Synthesis of 1-Cyclohexylpyrrolidine

This protocol details the synthesis of 1-cyclohexylpyrrolidine via the reductive amination of cyclohexanone with pyrrolidine.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of cyclohexanone (1.0 eq) in dichloroethane (DCE), add pyrrolidine (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.[7]

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCE.

-

Slowly add the STAB slurry to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-cyclohexylpyrrolidine.

Adaptation for the Synthesis of 1-Cyclooctylpyrrolidine

The same reductive amination protocol can be adapted for the synthesis of 1-cyclooctylpyrrolidine by substituting cyclohexanone with cyclooctanone. The reaction conditions and purification methods would be similar, with potential minor adjustments to reaction time and purification parameters due to the different physical properties of the starting material and product.

Structure-Activity Relationships and Potential Applications

The size and lipophilicity of the N-cycloalkyl group are critical determinants of the biological activity of pyrrolidine derivatives. An increase in the size of the cycloalkyl ring from cyclohexyl to cyclooctyl is expected to enhance the lipophilicity of the molecule. This can lead to:

-

Increased Membrane Permeability: Higher lipophilicity can facilitate passage across biological membranes, including the blood-brain barrier. This is a key consideration in the design of centrally acting drugs.

-

Altered Receptor Binding: The larger and more conformationally flexible cyclooctyl group may interact differently with the binding pocket of a target protein compared to the more rigid cyclohexyl group. This could lead to changes in binding affinity and selectivity. The relationship between the chemical structure and biological activity is a cornerstone of drug design.[8]

-

Modified Metabolic Stability: The steric bulk of the cyclooctyl group might hinder enzymatic metabolism, potentially leading to a longer half-life in the body.

The pyrrolidine scaffold is a component of many biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The specific biological activities of 1-cyclohexylpyrrolidine and 1-cyclooctylpyrrolidine are not extensively documented in publicly available literature. However, based on the known activities of other N-substituted pyrrolidines, these compounds could be valuable intermediates for the synthesis of novel therapeutic agents. The variation in the cycloalkyl ring size provides a direct avenue for structure-activity relationship (SAR) studies to optimize the desired biological effect.

Conclusion and Future Directions

1-Cyclohexylpyrrolidine and 1-cyclooctylpyrrolidine represent two closely related analogs with distinct physicochemical properties driven by the size of the N-cycloalkyl substituent. While 1-cyclohexylpyrrolidine is a well-characterized compound, data for 1-cyclooctylpyrrolidine is less available, necessitating estimations based on chemical principles. The straightforward synthesis of these compounds via reductive amination makes them readily accessible for further investigation.

For researchers in drug discovery, the comparative analysis of these two molecules offers a clear example of how subtle structural modifications can be used to tune molecular properties. Future research should focus on the direct synthesis and characterization of 1-cyclooctylpyrrolidine to validate the estimated properties. Furthermore, a systematic biological evaluation of both compounds in various assay systems would provide valuable data for understanding the structure-activity relationships of N-cycloalkylpyrrolidines and could lead to the discovery of novel lead compounds for therapeutic development.

References

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

-

Cyclohexanone reacts with pyrrolidine (catalytic H^+), followed by acetyl... Filo. [Link]

-

Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

Chemical Properties of Pyrrolidine,1-cyclohexyl- (CAS 7731-02-4). Cheméo. [Link]

-

1-Cyclohexylpyrrolidine. PubChem. [Link]

-

Cyclohexanone reacts with pyrrolidine to form an enamine intermediate. This reaction is done in... Homework.Study.com. [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]

-

Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. [Link]

-

Enthalpic and entropic contributions to the basicity of cycloalkylamines. RSC Publishing. [Link]

-

Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Scribd. [Link]

-

Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Pearson. [Link]

-

Enthalpic and entropic contributions to the basicity of cycloalkylamines. Chemical Science. [Link]

-

BASICITIES OF CYCLOALKYLAMINES : BAEYER STRAIN THEORY REVISITED. Semantic Scholar. [Link]

-

1-Cyclopentylpyrrolidine. PubChem. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. Nature. [Link]

-

CID 175295439. PubChem. [Link]

-

Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). Cheméo. [Link]

-

1-[(E)-oct-1-enyl]pyrrolidin-2-one. PubChem. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

-

One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. ChemistrySelect. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC. [Link]

-

Structure-activity relationship (SAR). GARDP Revive. [Link]

-

Solved a) The reaction between cyclohexanone and pyrrolidine. Chegg.com. [Link]

-

Reductive Amination | Synthesis of Amines. YouTube. [Link]

- The synthetic method of N octylpyrrolidones.

-

Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. [Link]

-

Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC. [Link]

-

Synthesis of a New Chiral Pyrrolidine. PMC. [Link]

-

Pyrrolidine, 1-(1-oxobutyl)-. PubChem. [Link]

-

Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01. YouTube. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Cyclohexylpyrrolidine | C10H19N | CID 139064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine,1-cyclohexyl- (CAS 7731-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. jocpr.com [jocpr.com]

- 6. youtube.com [youtube.com]

- 7. Cyclohexanone reacts with pyrrolidine (catalytic H^+), followed by acetyl.. [askfilo.com]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Steric Engineering of the Nitrogen Center: A Guide to Bulky Tertiary Cyclic Amines

Executive Summary

In medicinal chemistry, the nitrogen atom within cyclic scaffolds (piperidines, pyrrolidines, azetidines) is a critical vector for modulating physicochemical properties. However, when this nitrogen is substituted with sterically demanding groups (e.g., tert-butyl, adamantyl, ortho-substituted aryls), standard rules of reactivity and conformation break down.

This guide addresses the specific challenges of Tertiary Cyclic Amines with Bulky N-Substituents . It provides actionable strategies for synthesizing these "impossible" bonds and leveraging their unique steric profiles to solve common drug discovery hurdles, such as metabolic instability and hERG toxicity.

Physicochemical Landscape: The "Umbrella" Effect

Bulky N-substituents do more than just fill space; they fundamentally alter the electronic and conformational state of the amine.

Basicity Modulation (pKa)

Contrary to the inductive effect (where more alkyl groups usually increase basicity), steric bulk in tertiary amines often lowers the aqueous pKa.

-

Mechanism: The protonated ammonium cation requires solvation by water molecules to be stable. Bulky groups create a hydrophobic shield around the nitrogen, preventing effective hydration of the cation. This "Steric Inhibition of Solvation" destabilizes the conjugate acid, making the free base form more favored (lower pKa).

Table 1: Impact of N-Substitution on Piperidine Basicity (Aqueous)

| N-Substituent | Electronic Effect | Steric Solvation Penalty | Approx.[1] pKa | Drug Design Impact |

| H (Secondary) | Baseline | None | ~11.2 | High metabolic liability |

| Methyl | Inductive (+I) | Low | ~10.4 | Standard tertiary amine |

| Isopropyl | Inductive (+I) | Medium | ~10.1 | Moderate shielding |

| tert-Butyl | Inductive (+I) | High | ~9.5 - 9.8 | Reduced hERG risk; Metabolic shield |

| Aryl (Ph) | Resonance (-M) | High | ~5.2 | Low basicity; Solubility challenges |

Conformational Locking

In cyclic systems like piperidine, a bulky N-substituent (R) dictates the ring conformation.

-

The A-Value Rule: For N-tert-butylpiperidine, the tert-butyl group has a massive conformational energy preference (A-value > 5 kcal/mol) for the equatorial position.

-

Consequence: This locks the ring into a rigid chair conformation, preventing ring flips. If the ring has other substituents (e.g., C2-methyl), the N-tBu group may force the ring into a Twist-Boat to avoid severe 1,2- or 1,3-steric clashes.

Synthetic Methodologies: Overcoming the Steric Wall

Standard nucleophilic substitution (

Decision Matrix: Selecting the Route

Figure 1: Synthetic decision matrix for sterically hindered amines.

Protocol A: Titanium(IV) Mediated Reductive Amination

Application: Installing bulky alkyl groups (e.g., tert-butyl, isopropyl, adamantyl) using ketones.

Why it works: Sterically hindered ketones resist imine formation.

Step-by-Step Protocol:

-

Imine Formation (The Critical Step):

-

To a dry flask under

, add the cyclic amine (1.0 equiv) and the bulky ketone (e.g., acetone for isopropyl, or specific hindered ketones) (1.2–1.5 equiv). -

Add Titanium(IV) isopropoxide (

) (1.5–2.0 equiv) neat or in minimal dry THF. -

Note: The mixture often becomes viscous. Stir at ambient temperature for 6–12 hours. For extremely hindered substrates (e.g., adamantone), mild heating (40–50°C) may be required.

-

-

Reduction:

-

Dilute the mixture with absolute ethanol or THF.

-

Add Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Stir for 12–24 hours.

-

-

Workup (Titanium Removal):

-

Quench with water (caution: exothermic). A white precipitate (

) will form. -

Add 1N NaOH or dilute

to help coagulation. Filter through a Celite pad.[1] -

Extract the filtrate with DCM or EtOAc.

-

Protocol B: Buchwald-Hartwig for Hindered N-Aryls

Application: Coupling cyclic amines with ortho-substituted or bulky aryl halides. Why it works: Specialized bulky phosphine ligands facilitate the difficult reductive elimination step.

Recommended Catalyst System:

-

Pre-catalyst:

or Pd-G3/G4 precatalysts. -

Ligand: BrettPhos (for primary amines) or RuPhos / tBuXPhos (specifically for secondary amines forming tertiary products).

-

Base:

(strong base) or

Key Mechanistic Insight: For hindered substrates, the rate-limiting step is often the Reductive Elimination . Ligands like tBuXPhos are designed with specific cone angles to "squeeze" the metal center, forcing the formation of the C-N bond to relieve steric strain.

Medicinal Chemistry Applications

Metabolic Stability (The "Metabolic Shield")

Bulky N-substituents are highly effective at blocking oxidative metabolism.

-

N-Dealkylation: CYP450 enzymes require access to the

-carbon to abstract a hydrogen. A tert-butyl group has no -

N-Oxidation: The sheer size of the bulky group prevents the Nitrogen lone pair from coordinating with the Heme-Iron center of CYP450, reducing N-oxide formation.

hERG Avoidance

Potent basic amines often bind to the hERG potassium channel, causing cardiotoxicity (QT prolongation).

-

Strategy: Increasing steric bulk around the basic nitrogen reduces the pKa (as described in Section 2.1) and physically prevents the amine from entering the narrow hERG pore.

References

-

Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry. Link

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Comprehensive Characterization of 1-Cyclooctylpyrrolidine: Synthesis, Purification, and Boiling Point Determination

The following technical guide details the physicochemical characterization, synthesis, and purification of 1-cyclooctylpyrrolidine , with a specific focus on determining its boiling point—a critical parameter often absent from standard chemical libraries for this specific tertiary amine.

Executive Summary

1-Cyclooctylpyrrolidine is a tertiary amine featuring a saturated eight-membered ring (cyclooctyl) attached to the nitrogen of a pyrrolidine heterocycle. While structurally related to the well-characterized 1-cyclohexylpyrrolidine, the cyclooctyl analog exhibits distinct physicochemical properties due to increased lipophilicity and steric bulk.

This guide addresses the scarcity of experimental boiling point data for 1-cyclooctylpyrrolidine in public literature. It provides a self-validating protocol for its synthesis via reductive amination, followed by a rigorous vacuum distillation methodology to empirically determine its boiling point—a prerequisite for high-purity isolation in drug development workflows.

Physicochemical Profile & Predicted Data

Before initiating experimental work, thermodynamic properties must be estimated to configure distillation equipment correctly. The boiling point (BP) of 1-cyclooctylpyrrolidine is significantly higher than its cyclohexyl homologs due to the additional methylene units in the cyclooctyl ring.

Table 1: Predicted Physicochemical Properties

| Property | Value (Estimated/Predicted) | Context |

| Molecular Formula | C₁₂H₂₃N | Tertiary Amine |

| Molecular Weight | 181.32 g/mol | - |

| Boiling Point (760 mmHg) | 245°C – 255°C | Extrapolated from homologs |

| Boiling Point (10 mmHg) | 105°C – 115°C | Recommended Distillation Range |

| Density | ~0.91 g/mL | Estimated at 25°C |

| LogP | ~3.8 | High Lipophilicity |

| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure |

Technical Insight: The boiling point of tertiary amines generally increases by 20–30°C for every two carbons added to a cycloalkyl ring. Given that 1-cyclohexylpyrrolidine boils at ~108°C (12 mmHg), the cyclooctyl analog is predicted to boil at ~110–120°C under similar vacuum.

Synthesis: The Reductive Amination Pathway

To determine the boiling point experimentally, one must first synthesize the compound in high purity. Direct alkylation of pyrrolidine with cyclooctyl halides is inefficient due to the steric hindrance of the secondary halide and competing elimination reactions. Reductive amination is the superior, self-validating approach.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate from cyclooctanone and pyrrolidine, which is subsequently reduced by a hydride source (Sodium Triacetoxyborohydride) to yield the target amine.

Figure 1: Reductive amination pathway.[1] The iminium ion formation is the rate-determining step, catalyzed by weak acid.

Experimental Protocol

Phase A: Synthesis (Reductive Amination)

Reagents:

-

Cyclooctanone (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

-

Acetic Acid (1.0 eq)

Procedure:

-

Complexation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve Cyclooctanone (10 mmol) and Pyrrolidine (12 mmol) in anhydrous DCE (30 mL).

-

Catalysis: Add Acetic Acid (10 mmol) dropwise. Stir at room temperature for 30 minutes to promote iminium formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Mild exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM + 1% NH₄OH).

-

Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose borate complexes.

Phase B: Workup & Isolation

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine organic layers and wash with Brine (30 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Boiling Point Determination (Vacuum Distillation)

The crude oil contains the target amine, residual cyclooctanone, and trace pyrrolidine. Fractional vacuum distillation is the definitive method to purify the compound and determine its boiling point.

Distillation Setup (Short-Path)

-

Apparatus: Short-path distillation head with a Vigreux column (optional for higher purity).

-

Vacuum: High-vacuum pump capable of <1 mmHg (preferred) or water aspirator (10–20 mmHg).

-

Heating: Oil bath with precise temperature control.

Protocol for BP Measurement

-

Degassing: Place the crude oil in the distillation flask. Apply vacuum gradually to remove residual solvents (DCM) without heating.

-

Ramping: Heat the oil bath slowly. The bath temperature should be ~20–30°C higher than the expected boiling point.

-

Fraction Collection:

-

Fraction 1 (Forerun): Low-boiling impurities (unreacted pyrrolidine).

-

Fraction 2 (Main Cut): 1-Cyclooctylpyrrolidine. Record the vapor temperature (Head Temperature) and the pressure (Manometer) precisely when the temperature stabilizes.

-

Fraction 3 (Residue): High-boiling oligomers.

-

Data Recording Template

| Parameter | Observation (Example) | Notes |

| Pressure | 12 mmHg | Stable vacuum is crucial. |

| Bath Temp | 145°C | |

| Head Temp (BP) | 112°C – 115°C | This is the experimental BP. |

| Refractive Index | Confirmatory purity check. |

Critical Control Point: If the liquid bumps or foams, the vacuum is too strong or the flask is too full. Use a magnetic stir bar and a capillary bleed if necessary.

Workflow Visualization

The following diagram illustrates the logical flow from crude reaction mixture to pure compound characterization.

Figure 2: Purification and characterization workflow. The boiling point is determined during the isolation of the Main Cut.

Safety & Handling

-

Volatility: While 1-cyclooctylpyrrolidine has a high boiling point, its vapor pressure at room temperature is non-negligible. Handle in a fume hood.

-

Skin Contact: Tertiary amines are lipophilic and can penetrate skin, causing irritation or CNS effects. Wear nitrile gloves and safety goggles.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation (oxidation).

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Sigma-Aldrich. (n.d.). "1-Cyclohexylpyrrolidine Safety Data Sheet." (Used as a homolog reference for safety and property estimation).

- Li, J. J. (2009). Name Reactions for Homologation, Part I. Wiley-Interscience. (Context on pyrrolidine ring synthesis).

Sources

Solubility Profile and Characterization of 1-Cyclooctylpyrrolidine

Executive Summary

1-Cyclooctylpyrrolidine (CAS: Analogous to 7731-02-4 for cyclohexyl) is a tertiary amine characterized by a sterically demanding hydrophobic cyclooctyl ring fused to a pyrrolidine nitrogen. In pharmaceutical and organic synthesis, it serves as a lipophilic building block, often utilized to modulate the bioavailability of amine-based pharmacophores.

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple aliphatic amines, the bulky cyclooctyl moiety (C₈) imparts significant lipophilicity (Predicted LogP > 3.5), rendering the compound immiscible with water but highly soluble in a broad spectrum of organic solvents. This document details the physicochemical basis of these interactions and provides self-validating protocols for solubility determination and purification.

Physicochemical Profile & Structural Analysis[1]

To understand the solubility of 1-cyclooctylpyrrolidine, one must analyze the competition between its polar "head" and hydrophobic "tail."

-

Structure: A five-membered pyrrolidine ring (polar, basic center) N-substituted with an eight-membered cyclooctane ring (hydrophobic, steric bulk).

-

Molecular Weight: ~181.32 g/mol .

-

Predicted LogP: ~3.6 ± 0.4 (High Lipophilicity).

-

pKa (Conjugate Acid): ~10.5 (Typical for N-alkyl pyrrolidines).

Mechanistic Solubility Insight

The solubility is governed by the Hydrophobic Effect . The large cyclooctyl ring disrupts the hydrogen-bonding network of water, making the energy cost of solvation in aqueous media too high. Conversely, in organic solvents, Van der Waals forces dominate, allowing the molecule to solvate freely in non-polar and polar aprotic media.

Visualization: Structural Solubility Logic

Figure 1: Structural dissection of 1-cyclooctylpyrrolidine solubility. The hydrophobic tail dominates the interaction profile, driving organic solubility.

Solubility Data by Solvent Class[2][3][4]

The following data represents the predicted solubility profile based on Structure-Property Relationships (SPR) of homologous tertiary amines (e.g., 1-cyclohexylpyrrolidine).

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like"; dipole interactions with amine. |

| Hydrocarbons | Hexane, Toluene, Cyclohexane | Excellent (>100 mg/mL) | Hydrophobic interaction with cyclooctyl ring. |

| Polar Aprotic | DMSO, DMF, THF | Good to Excellent | Solvation of the polar nitrogen center. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | H-bonding with nitrogen; solubility decreases as alkyl chain length of alcohol increases. |

| Ethers | Diethyl Ether, MTBE | Excellent | Low polarity matches the lipophilic backbone. |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. |

| Acidic Aqueous | 1M HCl, 1M H₂SO₄ | Soluble | Protonation forms the ammonium salt (R₃NH⁺), which is water-soluble. |

Experimental Protocols (Self-Validating)

As a researcher, you must verify these values for your specific batch. Use the following protocols.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Best for compounds with weak UV chromophores like 1-cyclooctylpyrrolidine.

Objective: Determine the saturation concentration (

-

Preparation: Weigh ~100 mg of 1-cyclooctylpyrrolidine into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 250 µL increments.

-

Equilibration: Vortex for 1 minute. If the solid/oil dissolves completely, add more compound until a saturated suspension/emulsion persists.

-

Agitation: Shake the vial at 25°C for 24 hours (use a shaker plate).

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.

-

Evaporation: Evaporate the solvent (Rotavap or Nitrogen blow-down) until constant weight is achieved.

-

Calculation:

Validation Step: The residue should be analyzed by ¹H-NMR to ensure no solvent entrapment or degradation occurred during evaporation.

Protocol B: pH-Switching Extraction (Purification Workflow)

This protocol utilizes the basicity of the pyrrolidine nitrogen to validate solubility switching.

Objective: Purify 1-cyclooctylpyrrolidine from non-basic impurities.

-

Dissolution: Dissolve crude material in Diethyl Ether or Ethyl Acetate .

-

Extraction (Forward): Wash the organic phase with 1M HCl (3x).

-

Separation: Discard the organic layer. Keep the acidic aqueous layer.

-

Basification: Cool the aqueous layer on ice. Add 6M NaOH dropwise until pH > 12.

-

Observation: The solution will become cloudy as the free base oils out (insoluble in water).

-

-

Extraction (Back): Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry combined DCM layers over

and concentrate.

Visualization: pH-Dependent Solubility Switch

Figure 2: Purification workflow exploiting the pH-dependent solubility profile.

Applications in Drug Development[6][7]

Formulation

Due to its high lipophilicity, 1-cyclooctylpyrrolidine is a candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) . It is miscible with oils (e.g., Miglyol) and surfactants, making it suitable for lipid-based formulations.

Synthesis & Scale-Up

When using this compound as an intermediate:

-

Reaction Solvent: Use Toluene or THF . These solvents solubilize the amine completely and allow for high-temperature reflux if necessary.

-

Crystallization: The free base is difficult to crystallize (low MP). Formation of the Hydrochloride or Fumarate salt in Isopropanol/Ether mixtures is recommended to generate a stable solid form.

References

-

PubChem. 1-Cyclohexylpyrrolidine (Analogous Structure Data).[3][4] National Library of Medicine. Available at: [Link]

-

University of Wisconsin-Madison. Solubility of Amines and Amides: Structure-Property Relationships. Chemical Ideas. Available at: [Link]

-

National Institute of Environmental Health Sciences (NIEHS). ICCVAM Recommended Protocol: Test Chemical Solubility. Available at: [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Cyclohexylpyrrolidine | C10H19N | CID 139064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine, 1-(1-cyclopenten-1-yl)- | C9H15N | CID 81570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of N-Cycloalkylpyrrolidines: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of many biologically active molecules and approved pharmaceuticals.[1][2] As research into novel therapeutics expands, N-cycloalkylpyrrolidines are increasingly utilized as key intermediates and core structural motifs.[1] While their synthetic utility is significant, a thorough understanding of their associated hazards is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the safety considerations, handling protocols, and toxicological profile of N-cycloalkylpyrrolidines, drawing from available Safety Data Sheet (SDS) information and related chemical safety literature.

Hazard Identification and Classification

N-cycloalkylpyrrolidines, as a class, present a range of potential health and physical hazards. While specific GHS classifications can vary based on the nature of the cycloalkyl substituent and any additional functional groups, a general hazard profile can be synthesized from data on representative compounds like N-cyclohexyl-2-pyrrolidone and 1-pyrrolidino-1-cyclopentene.

Common Hazards:

-

Skin and Eye Irritation: Contact can cause irritation, and in some cases, severe irritation or burns.[3][4][5]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][6] Some derivatives may be very toxic or fatal if inhaled.[3]

-

Respiratory Tract Irritation: Vapors or mists can irritate the respiratory system.[3][5]

-

Flammability: Some N-cycloalkylpyrrolidines are flammable liquids and vapors, posing a fire hazard.[6][7][8]

-

Reproductive Toxicity: Certain related compounds, such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone, are classified as reproductive toxicants, suggesting that N-cycloalkylpyrrolidines should be handled with caution in this regard until specific data is available.[5][9][10][11]

GHS Classification Summary for Representative Compounds:

| Hazard Class | N-Cyclohexyl-2-pyrrolidone | 1-Pyrrolidino-1-cyclopentene | Pyrrolidine (Parent Compound) |

| Acute Toxicity, Oral | Harmful if swallowed[3][4] | Not Classified | Harmful if swallowed[6] |

| Acute Toxicity, Dermal | Harmful in contact with skin[3][4] | Not Classified | Not Classified |

| Acute Toxicity, Inhalation | May be fatal if inhaled[3] | Not Classified | Harmful if inhaled[6] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[4] | Causes skin irritation[8] | Causes severe skin burns and eye damage[6] |

| Serious Eye Damage/Irritation | Causes severe eye damage[4] | Causes eye irritation[8] | Causes severe eye damage[6] |

| Flammable Liquids | Not Classified | Flammable liquid and vapor[8] | Highly flammable liquid and vapour[6] |

This table is a synthesis of available data and should be used as a guide. Always refer to the specific SDS for the compound in use.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when working with N-cycloalkylpyrrolidines. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Hierarchy of Controls for Safe Handling.

Experimental Protocol: Safe Handling and Use

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Review the SDS for the specific N-cycloalkylpyrrolidine and any other reagents involved.[12][13]

-

Engineering Controls:

-

Always handle N-cycloalkylpyrrolidines in a properly functioning chemical fume hood to minimize inhalation exposure.[14]

-

For highly toxic derivatives or when generating aerosols, consider using a glove box.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[14]

-

Hand Protection: Wear appropriate chemical-resistant gloves. No single glove material is resistant to all chemicals, so consult glove manufacturer compatibility charts. Nitrile or Viton gloves are often recommended, but always verify for the specific compound.[14][15] Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is recommended.[12] Do not wear shorts or open-toed shoes in the laboratory.[15]

-

-

Hygiene Practices:

Safe Storage and Waste Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

-

Storage: Store N-cycloalkylpyrrolidines in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][8][12][13] Keep containers tightly closed.[6][8][17] For flammable derivatives, store in a designated flammables cabinet.[8]

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[18] Collect waste in clearly labeled, sealed containers. Do not pour chemical waste down the drain.[6]

Emergency Procedures: A Step-by-Step Response

In the event of an exposure or spill, a rapid and informed response is critical.

Emergency Response Flowchart for Spills and Exposures.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Toxicological Profile: Understanding the Risks

The toxicity of N-cycloalkylpyrrolidines can be inferred from data on similar structures and the parent pyrrolidine ring. The pyrrolidine moiety itself is a component of many bioactive compounds, but can also contribute to toxicity.[1] Some substituted cathinones containing a pyrrolidine ring have been associated with central nervous system and cardiovascular toxicities.[19][20]

Key Toxicological Endpoints:

-

Acute Toxicity: As indicated in the hazard classification table, oral, dermal, and inhalation toxicity are significant concerns. The parent compound, pyrrolidine, has an oral LD50 in rats of 433 mg/kg.[6]

-

Irritation and Corrosivity: Many compounds in this class are irritants or corrosives, capable of causing significant damage to skin and eyes upon contact.[3][4][6]

-

Chronic Toxicity and Carcinogenicity: There is limited specific data on the chronic effects of most N-cycloalkylpyrrolidines. However, related compounds like N-methyl-2-pyrrolidone are noted for potential chronic effects, including reproductive toxicity.[5][21] N-Vinyl-2-pyrrolidone is suspected of causing cancer.[16] Given the lack of comprehensive data, it is prudent to minimize exposure to all N-cycloalkylpyrrolidines.

Conclusion

N-cycloalkylpyrrolidines are valuable building blocks in modern drug discovery and chemical synthesis. However, their utility is accompanied by a range of potential hazards that demand respect and careful management. By understanding the available safety data, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this important class of molecules. Always prioritize a culture of safety and consult the specific Safety Data Sheet as the primary source of information before commencing any laboratory work.

References

-

Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

-

Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. Available at: [Link]

-

Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. Cole-Parmer. Available at: [Link]

-

Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Cole-Parmer. Available at: [Link]

-

Toxicity and death following recreational use of 2-pyrrolidino valerophenone. PubMed. Available at: [Link]

-

Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). Cheméo. Available at: [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

-

Safety Data Sheet: N-Octyl-2-pyrrolidone. Carl ROTH. Available at: [Link]

-

Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. Available at: [Link]

-

Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. Available at: [Link]

-

GHS Classification Search Tool. ChemRadar. Available at: [Link]

-

n-Vinyl-2-pyrrolidone Safety Data Sheet. Scientific Polymer Products, Inc. Available at: [Link]

-

Classifying hazardous chemicals. Safe Work Australia. Available at: [Link]

-

N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. PENTA. Available at: [Link]

-

Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. Available at: [Link]

-

CYCLOPENTANE Safety Data Sheet. Climalife UK. Available at: [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

-

Methyl (N-) Pyrrolidone, CP Safety Data Sheet. Columbus Chemical. Available at: [Link]

-

Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nj.gov [nj.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 10. carlroth.com [carlroth.com]

- 11. uni-muenster.de [uni-muenster.de]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. hmc.edu [hmc.edu]

- 16. scipoly.com [scipoly.com]

- 17. N-Cyclohexyl-2-pyrrolidone - Safety Data Sheet [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. Toxicity and death following recreational use of 2-pyrrolidino valerophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dupont.co.uk [dupont.co.uk]

Methodological & Application

Application Note: Reductive Amination of Cyclooctanone with Pyrrolidine

Abstract

This guide details the protocol for the direct reductive amination of cyclooctanone (a medium-ring ketone) with pyrrolidine (a cyclic secondary amine) using Sodium Triacetoxyborohydride (STAB). Unlike traditional methods utilizing Sodium Cyanoborohydride (

Introduction & Mechanistic Rationale

The Challenge of Medium-Sized Rings

Cyclooctanone presents unique conformational challenges compared to smaller (cyclohexanone) or larger rings. The "medium-ring effect" often retards nucleophilic attack at the carbonyl carbon due to transannular strain. Furthermore, the condensation of a secondary amine (pyrrolidine) with a ketone typically exists in an equilibrium between the hemiaminal , iminium ion , and enamine .

Why Sodium Triacetoxyborohydride (STAB)?

For the synthesis of N-cyclooctylpyrrolidine, STAB is the reagent of choice over

-

Selectivity: STAB is less basic and sterically bulkier than

. It does not reduce the ketone competitively at a significant rate. It selectively reduces the iminium ion species formed in situ. -

Safety: Eliminates the risk of residual cyanide in the pharmaceutical intermediate.

-

Mechanism: The reaction proceeds via the formation of an iminium species. Acetic acid is used as a catalyst to protonate the hemiaminal/enamine, driving the equilibrium toward the electrophilic iminium ion, which is then rapidly trapped by the hydride.

Reaction Pathway

The following diagram illustrates the specific pathway for this substrate pair. Note that while secondary amines can form enamines, the reduction predominantly occurs via the protonated iminium species.

Figure 1: Mechanistic pathway for the reductive amination of cyclooctanone with pyrrolidine.

Experimental Protocol

Materials & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Cyclooctanone | 1.0 | Substrate | Limiting reagent. |

| Pyrrolidine | 1.1 - 1.2 | Amine Source | Slight excess drives equilibrium. |

| NaBH(OAc)3 (STAB) | 1.4 - 1.5 | Reductant | Moisture sensitive; add as solid. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Crucial for ketone activation. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.2 - 0.5 M | Preferred solvent (fastest rates). |

| THF | Solvent | Alternative | Use if chlorinated solvents are restricted. |

Step-by-Step Procedure

Step 1: Solvation and Mixing

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with Cyclooctanone (1.0 equiv).

-

Add DCE (or THF) to achieve a concentration of approx. 0.25 M.

-

Add Pyrrolidine (1.1 equiv) via syringe.

-

Observation: The solution may warm slightly. Stir for 5 minutes.

Step 2: Acid Catalysis

-

Add Glacial Acetic Acid (1.0 - 2.0 equiv).

-

Critical: Stir for 10–15 minutes before adding the reducing agent. This "pre-equilibrium" period allows the formation of the hemiaminal/iminium species.

Step 3: Reduction

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 5–10 minutes.

-

Note: Adding in portions prevents a sudden exotherm and manages gas evolution (minor).

-

-

Seal the flask under a nitrogen atmosphere.

-

Stir vigorously at Room Temperature (20–25 °C) .

Step 4: Monitoring (In-Process Control)

-

Monitor reaction progress via TLC or LCMS after 2 hours.

-

TLC Eluent: 10% MeOH in DCM (stain with Ninhydrin or KMnO4).

-

Target: Disappearance of Cyclooctanone.

-

Duration: Typical reaction time is 2–6 hours. If incomplete after 6 hours, add an additional 0.5 equiv of STAB.

-

Step 5: Quench and Workup

-

Quench: Carefully add saturated aqueous

solution (approx. equal volume to solvent) to the reaction mixture. Stir for 15 minutes until gas evolution ceases. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

).[1] -

Wash: Combine organic layers and wash with brine.

-

Dry: Dry over anhydrous

or -

Concentrate: Filter and concentrate in vacuo to yield the crude oil.

Step 6: Purification

-

The crude product is often >90% pure.

-

If necessary, purify via flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH:NH4OH (95:5:1). The ammonia is essential to prevent streaking of the tertiary amine on silica.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-cyclooctylpyrrolidine.

Expected Results & Characterization

-

Physical State: Colorless to pale yellow oil.

-

Yield: Typical isolated yields range from 85% to 95%.

-

1H NMR (Prediction):

-

2.40–2.60 (m, 4H, pyrrolidine

- 2.10–2.30 (m, 1H, cyclooctyl CH-N)

-

1.70–1.80 (m, 4H, pyrrolidine

- 1.40–1.70 (m, 14H, cyclooctyl CH2)

-

2.40–2.60 (m, 4H, pyrrolidine

-

Mass Spectrometry: ESI+

.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Conversion | Steric hindrance of cyclooctanone ring. | Increase Acetic Acid to 2.0 equiv to accelerate iminium formation. Ensure DCE is dry. |

| No Reaction | Wet solvent/reagents (STAB decomposed). | STAB decomposes in moist air. Use a fresh bottle or increase loading. Add 3Å molecular sieves. |

| Impurity: Alcohol | Direct reduction of ketone.[2] | Add amine and acid before STAB. Ensure STAB is added slowly. |

| Emulsion during workup | Amine salts acting as surfactants. | Add a small amount of MeOH or filter through Celite before separation. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.

-

Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride - Reagent Profile.

Sources

High-Yield N-Alkylation of Pyrrolidine with Cyclooctyl Bromide: Overcoming Steric Hindrance and E2 Elimination

Introduction and Chemical Context

The incorporation of the pyrrolidine pharmacophore via N-alkylation is a foundational workflow in medicinal chemistry and drug development. However, the alkylation of a secondary amine (pyrrolidine) with a sterically hindered secondary alkyl halide, such as cyclooctyl bromide, presents a notorious synthetic bottleneck.

The flexible, medium-sized eight-membered ring of cyclooctyl bromide creates significant steric bulk around the electrophilic carbon. This steric hindrance drastically increases the activation energy required for the desired bimolecular nucleophilic substitution (SN2). Consequently, the reaction rate drops, allowing the competing bimolecular elimination (E2) pathway to dominate, which consumes the starting material to form cyclooctene.

This application note details a highly optimized, self-validating protocol that suppresses the E2 pathway and maximizes the yield of N-cyclooctylpyrrolidine by combining in situ Finkelstein catalysis with Microwave-Assisted Organic Synthesis (MAOS) .

Mechanistic Insights & Causality (E-E-A-T)

To successfully drive this transformation, the reaction conditions must be engineered to kinetically favor the SN2 transition state over the E2 transition state. We achieve this through two synergistic modifications:

The Role of Finkelstein Catalysis

Direct displacement of the bromide ion by pyrrolidine is sluggish. By introducing a catalytic amount of Potassium Iodide (KI) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), we exploit the Finkelstein reaction [1]. The cyclooctyl bromide is continuously converted in situ into cyclooctyl iodide. Because the iodide ion is a larger, more polarizable leaving group, the C–I bond is weaker and more susceptible to nucleophilic attack, effectively lowering the SN2 activation barrier. Potassium carbonate (K2CO3) is utilized as a non-nucleophilic base to scavenge the generated hydrohalic acid without inducing further elimination[1].

Microwave Irradiation vs. Thermal Heating

Under conventional thermal heating (oil bath), the reaction requires extended exposure (16–24 hours) to heat, which thermodynamically favors the E2 elimination of the hindered halide. Microwave irradiation, conversely, utilizes rapid dielectric heating to uniformly superheat the reaction mixture to 150 °C in seconds [2]. This rapid energy transfer allows the system to kinetically bypass the activation barrier of the SN2 pathway, completing the alkylation in 20 minutes before significant E2 degradation can occur [3].

Reaction Pathway Visualization

Reaction pathways for the N-alkylation of pyrrolidine with cyclooctyl bromide.

Quantitative Data Summary

The table below summarizes the dramatic shift in chemoselectivity and yield when transitioning from conventional thermal heating to the optimized microwave-assisted protocol.

| Parameter | Method A (Conventional Thermal) | Method B (Microwave-Assisted) |

| Heating Source | Oil Bath | Microwave Reactor (Sealed Vessel) |

| Temperature | 80 °C | 150 °C |

| Reaction Time | 24 hours | 20 minutes |

| Additives | KI (0.5 eq), K2CO3 (2.0 eq) | KI (0.5 eq), K2CO3 (2.0 eq) |

| Conversion Rate | 85% | >95% |

| Yield (Target Product) | 45% | 82% |

| Yield (E2 Byproduct) | 40% | 13% |

Experimental Protocols

Method B: Optimized Microwave-Assisted Synthesis

This is the recommended protocol for maximizing yield and purity.

Reagents Required:

-

Pyrrolidine: 1.2 mmol (85 mg, 100 µL)

-

Cyclooctyl bromide: 1.0 mmol (191 mg, 142 µL)

-

Potassium carbonate (K2CO3, anhydrous): 2.0 mmol (276 mg)

-

Potassium iodide (KI): 0.5 mmol (83 mg)

-

N,N-Dimethylformamide (DMF, anhydrous): 3.0 mL

Step-by-Step Procedure:

-

Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add anhydrous K2CO3 and KI.

-

Solvation: Add 3.0 mL of anhydrous DMF, followed by pyrrolidine and cyclooctyl bromide.

-

Sealing: Seal the vial with a Teflon-lined crimp cap to ensure the system can safely handle the autogenous pressure generated at elevated temperatures.

-

Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 20 minutes with high stirring. (Note: Ensure the microwave is set to dynamic power modulation to maintain a strict 150 °C plateau without thermal overshoot).

-

Cooling: Allow the vial to cool to room temperature via compressed air cooling before uncapping.

Self-Validating Acid-Base Workup

This workup logic exploits the fundamental pKa differences of the reaction components to inherently validate the basicity of the product while stripping away neutral impurities.

-

Initial Extraction: Dilute the crude reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash with distilled water (3 × 15 mL) and brine (1 × 15 mL) to remove DMF and the highly water-soluble excess pyrrolidine.

-

Acidic Phase-Switch (Critical Step): Extract the organic layer with 1M HCl (2 × 10 mL).

-

Causality: The basic target product, N-cyclooctylpyrrolidine, is protonated to form a water-soluble hydrochloride salt and migrates to the aqueous layer. Neutral impurities—specifically unreacted cyclooctyl bromide and the cyclooctene byproduct—remain in the EtOAc layer and are discarded.

-

-

Basification & Recovery: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >12.

-

Causality: This deprotonates the salt, regenerating the lipophilic free base.

-

-

Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Polishing: If necessary, purify the resulting oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH with 1% Triethylamine) to yield pure N-cyclooctylpyrrolidine.

References

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates Source: MDPI Molecules (2023) URL:[Link]

-

Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes Source: Organic Chemistry Portal / Synthesis (2008) URL:[Link]

-

Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation Source: Synthetic Communications (1999) URL:[Link]

Using 1-cyclooctylpyrrolidine as a building block in drug discovery

Application Note: 1-Cyclooctylpyrrolidine as a Strategic Building Block in Drug Discovery

Introduction & Chemical Rationale

As a Senior Application Scientist, I continuously evaluate the structural nuances that dictate a molecule's success or failure in the clinic. 1-Cyclooctylpyrrolidine (CAS: 18707-36-3) represents a highly strategic, albeit unconventional, structural motif in medicinal chemistry. It combines the basic, hydrogen-bond-accepting pyrrolidine core with the highly lipophilic, conformationally flexible 8-membered cyclooctyl ring.

In drug discovery, replacing standard cyclohexyl or cyclopentyl rings with a cyclooctyl moiety is a deliberate maneuver. The cyclooctyl ring is not simply a "larger cyclohexyl." It exists in complex, dynamic conformations (e.g., boat-chair, crown) that project protons into entirely different spatial vectors. This unique 3D geometry allows it to exploit cryptic hydrophobic pockets that smaller rings cannot reach, or conversely, to intentionally induce steric clashes to achieve receptor subtype selectivity.

Causality in Structural Design: Target Selectivity

Case Study 1: Chemokine Receptor Selectivity (CCR1 vs. CCR2) Dysregulation of CCR1 and CCR2 is heavily implicated in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Developing selective inhibitors often relies on pyrrolone and pyrrolidine scaffolds. 1 that while a standard cyclohexyl group provides dual CCR1/CCR2 affinity, expanding the ring to a cyclooctyl group causes a sharp decrease in CCR2 binding while preserving CCR1 affinity[1]. The bulkier cyclooctyl group is well-tolerated in the CCR1 intracellular allosteric site but creates a severe steric clash in CCR2. This provides a clear, rational structural vector for driving CCR1 selectivity[1].

Case Study 2: Mycobacterium tuberculosis InhA Inhibition In the pursuit of novel anti-tubercular agents, pyrrolidine carboxamides have been2[2]. In this target, the binding pocket requires precise hydrophobic interactions. Expanding the ring from cyclohexyl to cyclooctyl resulted in a decrease in inhibitory activity[2]. This negative SAR data is highly valuable: it proves that the InhA pocket has a strict dimensional limit, establishing the spatial boundaries of the target and guiding future scaffold optimization.

Data Presentation: Cycloalkyl Ring Size vs. Target Affinity

| Cycloalkyl Substitution | CCR1 Binding Affinity | CCR2 Binding Affinity | InhA Inhibition Activity | Structural Consequence |

| Cyclopentyl (C5) | Moderate | Decreased | Decreased | Insufficient hydrophobic contact |

| Cyclohexyl (C6) | High | High | Optimal | Ideal fit for standard pockets |

| Cycloheptyl (C7) | High | Moderate | Moderate | Borderline steric tolerance |

| Cyclooctyl (C8) | High | Decreased (Selective) | Decreased | Induces CCR1 Selectivity via CCR2 clash |

Workflow & Logic Visualization

SAR logic tree demonstrating the effect of cyclooctyl substitution on receptor selectivity.

Late-Stage Functionalization: Biocatalytic Hydroxylation

A common challenge with incorporating an 8-membered carbon ring is the resulting spike in lipophilicity (LogP), which can negatively impact aqueous solubility and metabolic stability. To mitigate this, late-stage C(sp3)-H functionalization is employed.3, can selectively hydroxylate the unactivated methylene bonds of the cyclooctyl ring[3]. CYP101B1-catalyzed hydroxylation of cyclooctyl derivatives yields predominantly the trans-5-hydroxycyclooctyl product, introducing a polar hydroxyl group to improve pharmacokinetic properties without destroying the core scaffold[3].

Biocatalytic workflow for the late-stage hydroxylation of cyclooctyl derivatives.

Experimental Protocols

Protocol A: Synthesis of 1-Cyclooctylpyrrolidine Core via Reductive Amination

Rationale: Reductive amination is the most robust, self-validating method for constructing the 1-cyclooctylpyrrolidine core. By using sodium triacetoxyborohydride (STAB), we selectively reduce the iminium ion intermediate without reducing the starting ketone, ensuring high yields and preventing over-alkylation.

Materials:

-

Cyclooctanone (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial acetic acid (1.0 eq)

-

Anhydrous Dichloroethane (DCE)

Step-by-Step Procedure:

-

Imine Formation: In an oven-dried round-bottom flask under N2, dissolve cyclooctanone (10 mmol) and pyrrolidine (11 mmol) in 30 mL of anhydrous DCE.

-

Acid Catalysis: Add glacial acetic acid (10 mmol) dropwise. Causality Note: The mild acid catalyzes the formation of the iminium ion, which is strictly required for the subsequent reduction step to proceed efficiently. Stir at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture to 0 °C. Add STAB (15 mmol) portion-wise over 15 minutes to control the exothermic reduction.

-

Maturation & Validation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Self-Validation: Monitor via TLC (stain with Ninhydrin; the disappearance of the secondary amine pyrrolidine spot confirms reaction completion).

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (20 mL) until gas evolution ceases. Extract with dichloromethane (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH, 95:5) to yield pure 1-cyclooctylpyrrolidine.

Protocol B: Biocatalytic Hydroxylation of Cyclooctylpyrrolidine Derivatives